molecular formula C15H30O B14731153 3-Methyltetradec-1-en-3-ol CAS No. 6966-50-3

3-Methyltetradec-1-en-3-ol

Cat. No.: B14731153
CAS No.: 6966-50-3
M. Wt: 226.40 g/mol
InChI Key: MKHFYXLTDUHRKB-UHFFFAOYSA-N
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Description

3-Methyltetradec-1-en-3-ol is an organic compound that belongs to the class of fatty alcohols It is characterized by a long carbon chain with a double bond and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyltetradec-1-en-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the hydroboration-oxidation of the corresponding alkene.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of the corresponding unsaturated fatty acids or esters. This process is typically carried out under high pressure and temperature conditions using catalysts such as palladium or nickel.

Chemical Reactions Analysis

Types of Reactions

3-Methyltetradec-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methyltetradecanal or 3-methyltetradecanone.

    Reduction: Formation of 3-methyltetradecan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Methyltetradec-1-en-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyltetradec-1-en-3-ol involves its interaction with various molecular targets and pathways. It can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3-Methyltetradecan-1-ol: Similar structure but lacks the double bond.

    Tetradec-1-en-3-ol: Similar structure but lacks the methyl group.

    Oct-1-en-3-ol: Shorter carbon chain but similar functional groups.

Uniqueness

3-Methyltetradec-1-en-3-ol is unique due to its specific combination of a long carbon chain, a double bond, and a hydroxyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

6966-50-3

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

3-methyltetradec-1-en-3-ol

InChI

InChI=1S/C15H30O/c1-4-6-7-8-9-10-11-12-13-14-15(3,16)5-2/h5,16H,2,4,6-14H2,1,3H3

InChI Key

MKHFYXLTDUHRKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C)(C=C)O

Origin of Product

United States

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